molecular formula C10H6ClN5 B1419826 2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine CAS No. 1110542-95-4

2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

Cat. No. B1419826
M. Wt: 231.64 g/mol
InChI Key: MVJZVTGJTQYPRW-UHFFFAOYSA-N
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Description

The compound “2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine” is a heterocyclic compound . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The resultant triazole was further converted to 6-chloro-N-(6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine through one-pot reaction by condensation with appropriate aromatic acids in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The structure of the compound is based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The resultant triazole was further converted to 6-chloro-N-(6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine through one-pot reaction by condensation with appropriate aromatic acids in the presence of phosphorus oxychloride .

Scientific Research Applications

Antidiabetic Potential

  • Synthesis and Anti-diabetic Evaluation : A study synthesized and evaluated a series of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. The compounds exhibited strong Dipeptidyl peptidase-4 (DPP-4) inhibition, and some showed significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Synthesis Studies

Biological and Pharmacological Activities

  • Antitumor and Anti-inflammatory Potential : Research on pyridazine derivatives showed significant antitumor and anti-inflammatory activities. The compounds were synthesized and characterized using various spectroscopic techniques, with structural confirmations through X-ray diffraction (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
  • Cytotoxic Agents : A study described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, evaluating their in vitro cytotoxic activities against various cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma cells (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
  • Antifungal Activity : The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides with an 1,2,4-oxadiazol cycle were explored for their potential biological properties, including antifungal activity (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Antimicrobial Evaluations

  • Antibacterial and Antifungal Activities : A study presented an iodine(III)-mediated synthesis of new triazolo[4,3-a]pyridines and evaluated their antimicrobial activity, proving them as potent antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).

Future Directions

The compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These properties make it a promising candidate for drug design, discovery, and development .

properties

IUPAC Name

6-chloro-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5/c11-8-4-5-9-13-14-10(16(9)15-8)7-3-1-2-6-12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZVTGJTQYPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 2
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 3
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 4
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 5
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 6
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

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